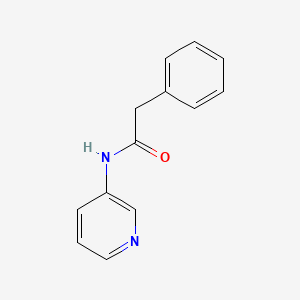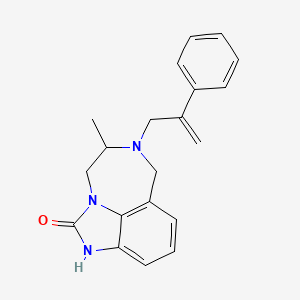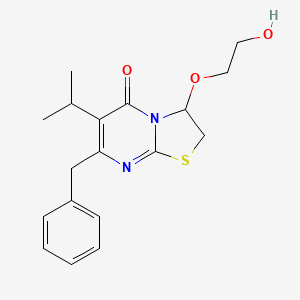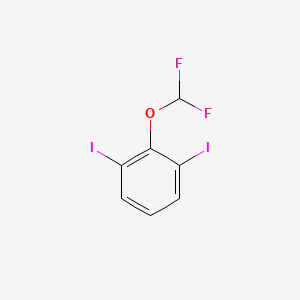
2-(Difluoromethoxy)-1,3-diiodobenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Difluoromethoxy)-1,3-diiodobenzene is an organofluorine compound characterized by the presence of two iodine atoms and a difluoromethoxy group attached to a benzene ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Difluoromethoxy)-1,3-diiodobenzene typically involves the introduction of difluoromethoxy and iodine groups onto a benzene ring. One common method includes the reaction of 1,3-diiodobenzene with difluoromethyl ether in the presence of a suitable catalyst. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to remove impurities and achieve the desired product quality.
化学反应分析
Types of Reactions: 2-(Difluoromethoxy)-1,3-diiodobenzene can undergo various chemical reactions, including:
Substitution Reactions: The iodine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the iodine atoms.
Coupling Reactions: It can undergo coupling reactions to form more complex molecules, often facilitated by transition metal catalysts.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under mild conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield compounds with different functional groups replacing the iodine atoms.
科学研究应用
2-(Difluoromethoxy)-1,3-diiodobenzene has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex fluorinated organic compounds.
Biology: The compound’s unique properties make it useful in the study of biological systems, particularly in the development of fluorinated pharmaceuticals.
Medicine: It is explored for its potential use in drug design and development, especially in creating molecules with improved pharmacokinetic properties.
Industry: The compound is used in the production of advanced materials, including polymers and coatings with enhanced chemical resistance.
作用机制
The mechanism of action of 2-(Difluoromethoxy)-1,3-diiodobenzene involves its interaction with molecular targets through its functional groups. The difluoromethoxy group can participate in hydrogen bonding and other non-covalent interactions, while the iodine atoms can undergo various chemical transformations. These interactions and transformations enable the compound to exert its effects in different applications, such as modifying the properties of pharmaceuticals or materials.
相似化合物的比较
2-(Trifluoromethoxy)-1,3-diiodobenzene: Similar structure but with a trifluoromethoxy group instead of a difluoromethoxy group.
2-(Difluoromethoxy)-1,3-dibromobenzene: Similar structure but with bromine atoms instead of iodine atoms.
2-(Difluoromethoxy)-1,3-dichlorobenzene: Similar structure but with chlorine atoms instead of iodine atoms.
Uniqueness: 2-(Difluoromethoxy)-1,3-diiodobenzene is unique due to the presence of both difluoromethoxy and iodine groups, which confer distinct chemical reactivity and properties. The combination of these functional groups allows for versatile applications in various fields, making it a valuable compound for scientific research and industrial use.
属性
分子式 |
C7H4F2I2O |
|---|---|
分子量 |
395.91 g/mol |
IUPAC 名称 |
2-(difluoromethoxy)-1,3-diiodobenzene |
InChI |
InChI=1S/C7H4F2I2O/c8-7(9)12-6-4(10)2-1-3-5(6)11/h1-3,7H |
InChI 键 |
BCYRRGFUKPSUJQ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C(=C1)I)OC(F)F)I |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


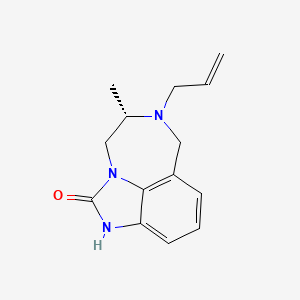
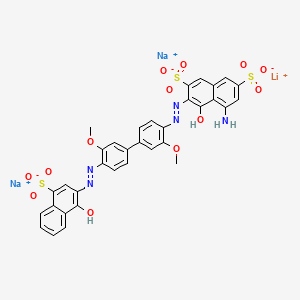
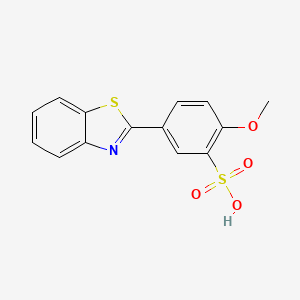
![5-[(2-Methylpyridin-1-ium-1-yl)methyl]-2-propylpyrimidin-4-amine;dihydrochloride](/img/structure/B15196502.png)
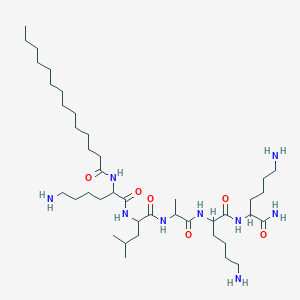
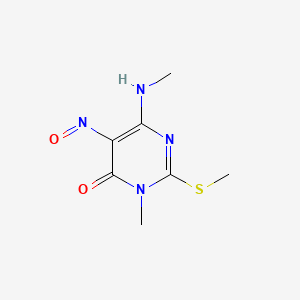
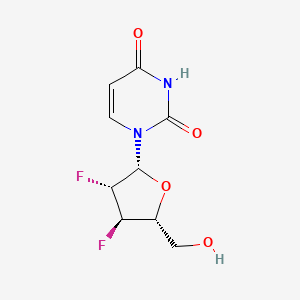
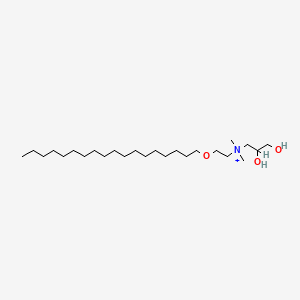
![[(3R,5R,8R,10R,17S)-8,14-diacetyloxy-11-ethyl-5,7-dihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azoniahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate;bromide](/img/structure/B15196540.png)

![[(2S,3R,4S,5S)-3-[(3R,4R,5S,6S)-3,5-dihydroxy-6-methyl-4-[(3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl] (1R,3R,5R,6S,7S,8R,10S,13S,14S,15R,24R,25R,28R,29S,32S,37S,41R,42R,44S)-6,7,13,14,19,44-hexahydroxy-5-(hydroxymethyl)-19,24,28,29,35,35,42-heptamethyl-17,21-dioxo-2,4,9,11,16,22-hexaoxaoctacyclo[22.20.0.03,8.010,15.025,42.028,41.029,38.032,37]tetratetracont-38-ene-32-carboxylate](/img/structure/B15196553.png)
